
(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticholinesterase and Antioxidant Activities : A study by Kurt et al. (2015) explored the synthesis of coumarylthiazole derivatives with aryl urea/thiourea groups, demonstrating inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant in neurodegenerative diseases. The study also investigated the antioxidant activities of these compounds.
Antimicrobial Activity : Research by Habib et al. (2013) focused on novel quinazolinone derivatives, a category to which the queried compound belongs. These derivatives showed promise as antimicrobial agents against various pathogens.
Potential Anticancer Agents : A paper by Farag et al. (2012) described the synthesis of quinazolinone derivatives for potential use as anti-inflammatory and analgesic agents, which can be relevant in cancer treatment for symptom management.
Electro-Fenton Degradation of Antimicrobials : In a study by Sirés et al. (2007), the focus was on the degradation of antimicrobials using electro-Fenton systems, demonstrating the potential of urea derivatives in environmental applications.
Synthesis and Evaluation of Antimicrobial Agents : Desai et al. (2007) conducted research on new quinazolines as potential antimicrobial agents, highlighting their effectiveness against various bacterial and fungal strains.
Discovery of Potent Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered a quinazoline derivative that induces apoptosis and demonstrated efficacy as an anticancer agent, showing the potential of similar compounds in cancer therapy.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.5 mmol) and triethylamine (1.3 mL, 9.0 mmol) in dichloromethane (20 mL) and stir at room temperature for 10 min.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.2 g, 5.4 mmol) dropwise to the reaction mixture and stir at room temperature for 2 h.", "Step 3: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 h and quench with water (20 mL).", "Step 7: Extract the mixture with dichloromethane (3 x 20 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 8: Dissolve the resulting intermediate in diethyl ether (20 mL) and add urea (0.5 g, 8.4 mmol) slowly at room temperature.", "Step 9: Stir the reaction mixture at room temperature for 2 h and filter the resulting solid.", "Step 10: Wash the solid with diethyl ether and dry under reduced pressure to obtain the desired product, (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
899728-48-4 |
分子式 |
C18H17ClN4O3 |
分子量 |
372.81 |
IUPAC名 |
1-(3-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-10-9-23-16(14-7-2-3-8-15(14)21-18(23)25)22-17(24)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H2,20,22,24) |
InChIキー |
CLIJVUBIHRIZAE-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



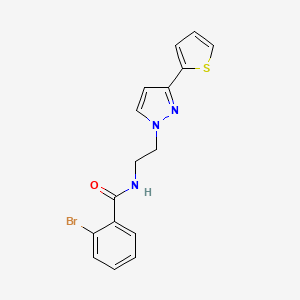
![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
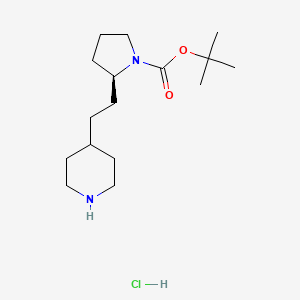
![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)
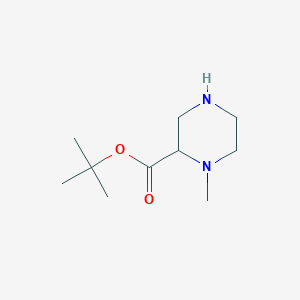

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)
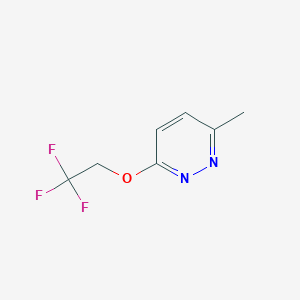

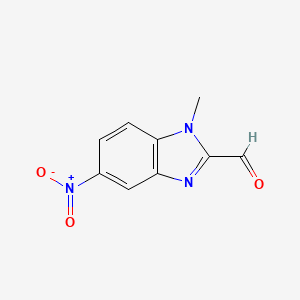
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)